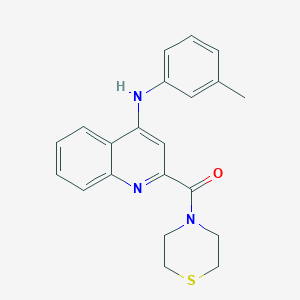![molecular formula C26H22N4O3S B2516633 6-Acetil-2-(2-fenilquinolina-4-carboxamido)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxamida CAS No. 864927-74-2](/img/structure/B2516633.png)
6-Acetil-2-(2-fenilquinolina-4-carboxamido)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
The exact mass of the compound 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Estos compuestos se dirigen selectivamente a las células cancerosas, mientras que preservan las células humanas normales (WI-38). Además, inducen la apoptosis al regular a la baja Bcl-2 y al regular al alza BAX y Caspasa-3 .
- La evaluación in silico sugiere que estos compuestos activos son biodisponibles por vía oral sin penetración de la barrera hematoencefálica .
- Aunque no se han estudiado ampliamente, los derivados de 2-fenilquinolina-4-carboxamida han mostrado actividad antibacteriana. Se necesitan más investigaciones para explorar su eficacia contra cepas bacterianas específicas .
Propiedades Anticancerígenas
Inhibición de la Quinasa Pim-1
Potencial Antibacteriano
Mecanismo De Acción
Target of Action
Similar compounds have shown antibacterial activity against gram-negative and gram-positive bacteria .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of bacterial growth .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of bacteria, suggesting that they may interfere with essential bacterial biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to be orally bioavailable without blood-brain barrier penetration .
Result of Action
Similar compounds have shown good anti-proliferative activities against various cell lines .
Análisis Bioquímico
Biochemical Properties
6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, which is involved in the regulation of gene expression by removing acetyl groups from histone proteins . The inhibition of HDACs by 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide leads to increased acetylation levels, thereby affecting various cellular processes.
Cellular Effects
The effects of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC3 by this compound can induce G2/M cell cycle arrest and promote apoptosis in cancer cells . Additionally, it has been observed to have anti-inflammatory and analgesic activities, which further highlight its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects through binding interactions with biomolecules. The compound binds to the active site of HDAC3, inhibiting its enzymatic activity and leading to increased acetylation of histone proteins . This inhibition disrupts the normal function of HDAC3, resulting in changes in gene expression and cellular behavior. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity against HDAC3 over extended periods, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HDAC3 and exhibit anti-inflammatory and analgesic activities without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s overall pharmacological effects. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in clinical settings .
Transport and Distribution
Within cells and tissues, 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on histone deacetylation . Additionally, it may also localize to other subcellular compartments, such as the cytoplasm, where it can interact with other biomolecules involved in inflammatory and metabolic processes . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied.
Propiedades
IUPAC Name |
6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-15(31)30-12-11-18-22(14-30)34-26(23(18)24(27)32)29-25(33)19-13-21(16-7-3-2-4-8-16)28-20-10-6-5-9-17(19)20/h2-10,13H,11-12,14H2,1H3,(H2,27,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNJGUMKWHOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)


![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

